Introduction: Unveiling the Utility of p-Nitrosotoluene
Introduction: Unveiling the Utility of p-Nitrosotoluene
An In-depth Technical Guide to p-Nitrosotoluene (CAS 623-11-0) for Advanced Research Applications
p-Nitrosotoluene, with the CAS number 623-11-0, is an aromatic nitroso compound characterized by a methyl group and a nitroso group attached to a benzene ring in the para position.[1][2] While structurally simple, this molecule possesses significant utility in the field of chemical and biological research, primarily due to the unique reactivity of the nitroso functional group. Unlike its more common nitro counterpart (p-nitrotoluene), p-nitrosotoluene's principal application lies not as a synthetic building block for dyes or pharmaceuticals, but as a highly effective spin trap for the detection and characterization of transient free radicals via Electron Paramagnetic Resonance (EPR) spectroscopy.[3][4]
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into the synthesis, core applications, and essential safety protocols for p-Nitrosotoluene. The narrative emphasizes the causality behind its application, particularly in the context of radical chemistry, to provide a field-proven perspective on its use.
Physicochemical and Spectroscopic Properties
p-Nitrosotoluene is a yellow crystalline solid under standard conditions.[5] Its physical and chemical characteristics are crucial for its handling, storage, and application in experimental settings.
Table 1: Physicochemical Properties of p-Nitrosotoluene
| Property | Value | Source(s) |
| CAS Number | 623-11-0 | [1][2] |
| Molecular Formula | C₇H₇NO | [1][2] |
| Molecular Weight | 121.14 g/mol | [2][6] |
| Appearance | Yellow crystalline solid | [5] |
| Melting Point | 48 °C | [1] |
| Boiling Point | 196.2 °C at 760 mmHg | [1][2] |
| Density | 1.03 g/cm³ | [1][2] |
| Flash Point | 72.9 °C | [1][2] |
| Vapor Pressure | 0.568 mmHg at 25°C | [1] |
| EINECS | 210-771-7 | [1][2] |
Spectroscopic Data Insights
The structural elucidation and identification of p-nitrosotoluene and its adducts rely on various spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR): The ¹H NMR spectrum provides characteristic signals for the aromatic protons and the methyl group protons, with chemical shifts influenced by the electron-withdrawing nature of the nitroso group.
-
Electron Paramagnetic Resonance (EPR/ESR): As a diamagnetic molecule, p-nitrosotoluene itself is EPR-silent. However, its radical adducts (spin adducts) are paramagnetic and produce distinctive EPR spectra.[4][6] The hyperfine splitting patterns in these spectra are invaluable for identifying the specific radical that was trapped.[4]
Synthesis of p-Nitrosotoluene
The most direct and common laboratory synthesis of p-nitrosotoluene involves the mild oxidation of p-toluidine (4-methylaniline). This transformation selectively converts the amino group to a nitroso group without over-oxidation to the nitro group. One established method utilizes Caro's acid (peroxymonosulfuric acid) as the oxidizing agent.
Experimental Protocol: Synthesis via Oxidation of p-Toluidine
This protocol describes a representative method for the synthesis of p-nitrosotoluene. The causality for using specific reagents, such as Caro's acid, lies in its ability to perform the desired oxidation under controlled conditions, minimizing the formation of byproducts like p-nitrotoluene.
Materials:
-
p-Toluidine (CAS 106-49-0)
-
Potassium peroxymonosulfate (e.g., Oxone®)
-
Sodium bicarbonate
-
Sulfuric acid
-
Dichloromethane (DCM) or Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Distilled water
-
Ice bath
Procedure:
-
Preparation of Caro's Acid (in situ): In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add a stoichiometric amount of sulfuric acid to a well-stirred aqueous slurry of potassium peroxymonosulfate. Maintain the temperature below 10 °C throughout the addition. This in-situ generation provides fresh, reactive peroxymonosulfuric acid.
-
Dissolution of Starting Material: In a separate, larger reaction vessel, dissolve p-toluidine in a suitable organic solvent like dichloromethane. Cool this solution in an ice bath.
-
Oxidation Reaction: Slowly add the freshly prepared cold Caro's acid solution to the stirred p-toluidine solution. The rate of addition is critical to control the exothermic reaction and maintain a low temperature (0-5 °C), which is essential for selectivity. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup and Neutralization: Once the reaction is complete, carefully quench the reaction mixture by adding it to a cold, saturated solution of sodium bicarbonate to neutralize the excess acid. Perform this step slowly to manage gas evolution (CO₂).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times with dichloromethane. The organic layers contain the p-nitrosotoluene product.
-
Drying and Solvent Removal: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure, yellow crystals of p-nitrosotoluene.
Caption: Mechanism of radical trapping by p-Nitrosotoluene.
Experimental Protocol: EPR Spin Trapping
This protocol outlines a general procedure for detecting carbon-centered radicals generated from the Fenton reaction using p-nitrosotoluene as the spin trap.
Objective: To detect and identify •CH₃ radicals generated from DMSO by hydroxyl radicals (•OH) from a Fenton system.
Materials:
-
p-Nitrosotoluene solution (e.g., 50 mM in a suitable solvent)
-
Iron(II) sulfate (FeSO₄) solution (e.g., 1 mM)
-
Hydrogen peroxide (H₂O₂) (e.g., 10 mM)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate buffer (pH 7.4)
-
EPR spectrometer and capillary tubes
Procedure:
-
Sample Preparation: In a small vial, prepare the final reaction mixture. A typical composition would be: 50 mM phosphate buffer, 1 mM FeSO₄, 10% DMSO, and 50 mM p-nitrosotoluene.
-
Initiation of Reaction: The radical-generating reaction is initiated by the addition of H₂O₂ (to a final concentration of 10 mM). The Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻) generates highly reactive hydroxyl radicals. These •OH radicals then react with DMSO to produce methyl radicals (•CH₃).
-
Spin Trapping: The p-nitrosotoluene present in the solution immediately traps the generated •CH₃ radicals, forming a stable p-nitrosotoluene-methyl spin adduct.
-
EPR Sample Loading: Quickly transfer the reaction solution into a glass capillary tube and place it inside the EPR spectrometer's resonant cavity.
-
Data Acquisition: Record the EPR spectrum. The instrument settings (e.g., microwave power, modulation amplitude, sweep width) should be optimized to obtain a high-quality spectrum of the spin adduct.
-
Spectrum Analysis: Analyze the resulting EPR spectrum. The hyperfine splitting constants (hfsc) and g-factor of the spectrum are characteristic of the trapped radical. By comparing these parameters to literature values, the trapped radical can be identified as the methyl radical.
Safety, Handling, and Storage
While detailed safety data for p-nitrosotoluene is less common than for p-nitrotoluene, the compound should be handled with care, assuming it possesses significant toxicity, similar to other aromatic nitro and nitroso compounds.
Table 2: GHS Hazard Information (Precautionary)
| Category | Information |
| Pictograms | GHS06 (Toxic), GHS08 (Health Hazard) |
| Signal Word | Danger |
| Hazard Statements | Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure. |
| Precautionary Statements | P260: Do not breathe dust. P280: Wear protective gloves/protective clothing/eye protection. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
(Note: This information is based on related compounds like p-nitrotoluene and general principles for aromatic nitroso compounds. Always consult the specific Safety Data Sheet (SDS) from the supplier before use.) [7] Handling:
-
Use in a well-ventilated area, preferably within a chemical fume hood. * Avoid formation of dust. * Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles. Storage:
-
Store in a cool, dry, and dark place.
-
Keep the container tightly closed.
-
Store away from incompatible materials such as strong oxidizing agents and strong acids. [8] Disposal:
-
Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment. [8]
Conclusion
p-Nitrosotoluene (CAS 623-11-0) is a specialized chemical reagent whose value is intrinsically linked to the reactivity of its nitroso group. While its synthesis is straightforward, its power lies in its application as a spin trap. For researchers in chemistry, biology, and medicine, it provides an indispensable tool for intercepting and identifying fleeting radical species that drive many chemical reactions and biological processes. A thorough understanding of its properties, synthesis, and the principles of spin trapping enables scientists to effectively probe the complex world of radical chemistry, furthering our understanding of reaction mechanisms and the pathophysiology of diseases linked to oxidative stress.
References
-
Yang, M., Liao, C., Tang, C., Zhang, P., Huang, Z., & Li, J. (2021). Theoretical studies on the initial reaction kinetics and mechanisms of p-, m- and o-nitrotoluene. Physical Chemistry Chemical Physics, 23(8), 4658-4668. [Link]
-
Yang, M., et al. (2021). Theoretical studies on the initial reaction kinetics and mechanisms of p-, m- and o-nitrotoluene. PolyU Institutional Research Archive. [Link]
-
PrepChem. (n.d.). Synthesis of p-nitrotoluene. PrepChem.com. [Link]
-
Dinda, M., et al. (2012). Clean synthesis of p-nitrotoluene from crystalline p-nitrobenzylbromide with zero organic discharge. RSC Advances. [Link]
-
Yang, M., et al. (2021). Theoretical studies on the initial reaction kinetics and mechanisms of p-, m- and o-nitrotoluene. ResearchGate. [Link]
-
International Labour Organization & World Health Organization. (2021). International Chemical Safety Cards (ICSC): p-NITROTOLUENE. ILO.org. [Link]
-
New Jersey Department of Health. (n.d.). Right to Know Hazardous Substance Fact Sheet: p-NITROTOLUENE. NJ.gov. [Link]
-
Preply. (2021). How to synthesize p-nitrotoluene, p-chlorotoluene, o-nitrobenzoic acid. Preply.com. [Link]
-
Mol-Instincts. (n.d.). P-NITROSOTOLUENE 623-11-0 wiki. mol-instincts.com. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: p-Nitrotoluene. carlroth.com. [Link]
-
LookChem. (n.d.). Cas 623-11-0, P-NITROSOTOLUENE. lookchem.com. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: p-Nitrotoluene. carlroth.com. [Link]
-
Yang, M., et al. (2021). Theoretical studies on the initial reaction kinetics and mechanisms of p-, m- and o-nitrotoluene. RSC Publishing. [Link]
-
Orbit Science. (2019). Safety Data Sheet: p-Nitrotoluene. orbit-science.com. [Link]
-
Kamm, O., & Matthews, A. O. (n.d.). p-NITROBENZOIC ACID. Organic Syntheses Procedure. [Link]
-
Rehorek, D., & Hennig, H. (1982). Spin trapping of inorganic radicals. PubMed. [Link]
- Google Patents. (n.d.). CN109400482B - Method for preparing p-nitrotoluene by toluene nitration.
-
Mukhopadhyay, S., & Chandalia, S. B. (1999). Kinetics of Catalyzed Liquid-Phase Oxidation of p-Nitrotoluene by Air in Basic Medium. Organic Process Research & Development, 3(5), 379-379*. [Link]
-
Clarke, H. T., & Taylor, E. R. (n.d.). m-NITROTOLUENE. Organic Syntheses Procedure. [Link]
-
Wikipedia. (n.d.). 4-Nitrotoluene. en.wikipedia.org. [Link]
-
National Center for Biotechnology Information. (n.d.). p-Toluidine. PubChem Compound Database. [Link]
-
Quora. (2018). What is the mechanism to convert P nitrotoluene to p nitrobenzoic acid? quora.com. [Link]
-
Wikipedia. (n.d.). Spin trapping. en.wikipedia.org. [Link]
-
Mottley, C., & Mason, R. P. (2011). EPR Detection of the Superoxide Free Radical with the Nitrone Spin Traps. Semantic Scholar. [Link]
-
Anzai, K., et al. (2012). IMMUNO-SPIN TRAPPING FROM BIOCHEMISTRY TO MEDICINE: advances, challenges, and pitfalls: Focus on protein-centered radicals. NIH National Library of Medicine. [Link]
-
Lee, H. S., Sun, Y., & Yhu, A. (n.d.). Continuous Flow Reactor for p-toluidine Formation. University of Rochester Senior Design Day. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Nitrotoluene. PubChem Compound Database. [Link]
-
LookChem. (n.d.). 4-nitrotoluene; p-nitrotoluene. lookchem.com. [Link]
-
RSC Publishing. (n.d.). Trapping chlorine radicals via substituting nitro radicals in the gas phase. pubs.rsc.org. [Link]
-
University of Toronto Department of Biochemistry. (n.d.). EPR Spectroscopy. biochemistry.utoronto.ca. [Link]
-
Khramtsov, V. V., & Komarov, D. A. (2017). Exchange Phenomena in the Electron Paramagnetic Resonance Spectra of the Nitroxyl and Trityl Radicals: Multifunctional Spectroscopy and Imaging of Local Chemical Microenvironment. PubMed Central. [Link]
-
ResearchGate. (n.d.). a) CW EPR spectra recorded at room temperature in toluene solution for... researchgate.net. [Link]
-
ResearchGate. (n.d.). EPR spectra in toluene (10⁻⁴ M) solution for (a) 2,6-TP-NN and (b)... researchgate.net. [Link]
-
Chemical Synthesis. (n.d.). 4-nitrotoluene. chemiclys.com. [Link]
-
Hogg, N. (2013). Detection of Nitric Oxide by Electron Paramagnetic Resonance Spectroscopy. PubMed Central. [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Spin trapping of inorganic radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spin trapping - Wikipedia [en.wikipedia.org]
- 5. Page loading... [guidechem.com]
- 6. P-NITROSOTOLUENE(623-11-0) ESR spectrum [chemicalbook.com]
- 7. carlroth.com [carlroth.com]
- 8. p-NITROTOLUENE [training.itcilo.org]
